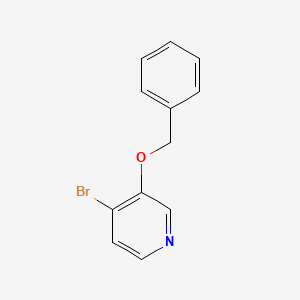

3-(Benzyloxy)-4-bromopyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Benzyloxy)-4-bromopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a benzyloxy group attached to the third position and a bromine atom attached to the fourth position of the pyridine ring The molecular formula of this compound is C12H10BrNO, and it has a molecular weight of 26612 g/mol

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromopyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-(Benzyloxy)pyridine. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position on the pyridine ring .

Another approach involves the benzyloxylation of 4-bromopyridine. This method uses benzyl alcohol or benzyl chloride as the benzyloxylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the benzyloxy group at the third position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Suzuki–Miyaura Coupling Reactions

3-(Benzyloxy)-4-bromopyridine undergoes palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives. This reaction is pivotal for introducing aromatic groups at the brominated position.

Key Data:

Conditions : Typically conducted in toluene or dioxane at 80–100°C under inert atmosphere. The benzyloxy group remains stable under these conditions.

Hartwig–Buchwald Amination

This reaction enables C–N bond formation with primary or secondary amines, facilitated by palladium catalysts.

Example Reactions:

-

With benzylamine :

-

With piperidine :

Note : Steric hindrance from the benzyloxy group reduces yields when coupling bulky amines at the 4-position .

Sonogashira Coupling

The bromine atom participates in alkyne couplings, though reactivity depends on substitution patterns.

Conditions : Reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C).

Nickel-Catalyzed Alkylation

This compound couples with alkyl halides using nickel catalysts, enabling C–C bond formation.

Representative Example:

-

Alkyl Halide : 1-Chloro-3-phenylpropane

-

Catalyst : NiCl₂(dme) with tridentate ligand 5

-

Product : 3-(Benzyloxy)-4-(3-phenylpropyl)pyridine

Optimization : Ligand choice critically impacts efficiency. Bidentate ligands (e.g., 4 , 5 ) outperform monodentate analogs .

Zinc-Mediated Coupling with Enolates

Bromine displacement by zinc enolates forms α-aryl esters, useful in medicinal chemistry.

| Enolate Type | Conditions | Yield (%) |

|---|---|---|

| Ethyl acetoacetate enolate | THF, RT, 12 h | 75 |

Mechanism : Oxidative addition of zinc enolate to the C–Br bond, followed by reductive elimination.

Competitive Reactivity and Limitations

-

Bromine vs. Benzyloxy Reactivity : Bromine is the primary site for cross-coupling due to its superior leaving-group ability.

-

Steric Effects : The 4-bromo substituent adjacent to the benzyloxy group hinders reactions with bulky partners (e.g., Sonogashira coupling) .

-

Solvent Sensitivity : Polar solvents (DMF, DMSO) stabilize intermediates but may deprotect the benzyloxy group under prolonged heating .

科学研究应用

Medicinal Chemistry

3-(Benzyloxy)-4-bromopyridine serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.

- Inhibitors of Human Monoamine Oxidases (hMAOs) : Research indicates that benzyloxy-substituted compounds exhibit significant inhibitory activity against hMAO-B, a target for neurodegenerative disorders like Parkinson's disease. For instance, derivatives of benzyloxy chalcones have been shown to have IC50 values as low as 0.067 μM, demonstrating potent inhibition and potential therapeutic applications .

- Antiviral Agents : The compound has been explored as a scaffold for developing antiviral drugs targeting SARS-CoV-2. Modifications to the pyridine ring can lead to enhanced binding affinities, making it a candidate for further development in antiviral therapies .

Organic Synthesis

This compound is utilized in various synthetic methodologies due to its reactivity and ability to participate in cross-coupling reactions.

- Suzuki Coupling Reactions : This compound can be employed in Suzuki coupling reactions to synthesize complex organic molecules. The bromine atom serves as an excellent leaving group, facilitating the introduction of various aryl groups .

- Palladium-Catalyzed Reactions : The compound is also involved in palladium-catalyzed amination reactions, which are crucial for synthesizing nitrogen-containing heterocycles. This application is vital in designing new pharmaceuticals .

Case Study 1: hMAO-B Inhibition

A study evaluated the inhibitory effects of several benzyloxy-substituted chalcones on hMAO-B. Compounds derived from this compound showed strong selectivity and reversible inhibition characteristics, making them promising candidates for further drug development .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| B10 | 0.067 | 504.791 |

| B15 | 0.12 | 287.600 |

Case Study 2: Antiviral Activity

In a structure-guided design study, modifications of the benzyloxy group on pyridine derivatives led to compounds with enhanced antiviral activity against SARS-CoV-2. These findings suggest that further exploration of this compound could yield effective antiviral agents .

作用机制

The mechanism of action of 3-(Benzyloxy)-4-bromopyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit mitogen-activated protein kinase 14 (MAPK14) and leukotriene A-4 hydrolase, affecting cellular signaling pathways and inflammatory responses . The exact mechanism depends on the specific application and target of interest.

相似化合物的比较

3-(Benzyloxy)-4-bromopyridine can be compared with other similar compounds, such as:

3-(Benzyloxy)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Bromopyridine: Lacks the benzyloxy group, limiting its applications in certain synthetic routes.

3-(Benzyloxy)-2-bromopyridine: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various chemical and biological applications.

生物活性

3-(Benzyloxy)-4-bromopyridine is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10BrN and features a bromine atom and a benzyloxy group attached to a pyridine ring. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. The benzyloxy group may also influence the compound's lipophilicity, affecting its pharmacokinetic properties.

Biological Activity Overview

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent. -

Anticancer Properties

In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis. This was linked to modulation of signaling pathways involved in cell survival and proliferation. -

Neuroprotective Effects

Research involving neuronal cell cultures showed that treatment with this compound reduced markers of oxidative stress and apoptosis, indicating its potential utility in neurodegenerative disease models such as Alzheimer's.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the pyridine ring have been explored to improve selectivity and potency against specific targets.

Table: Summary of Research Findings

| Modification | Biological Activity | Outcome |

|---|---|---|

| Methyl substitution | Increased anticancer activity | Enhanced efficacy in cancer cell lines |

| Fluorination | Improved enzyme inhibition | Greater potency against metabolic enzymes |

| Hydroxyl addition | Enhanced solubility and bioavailability | Better pharmacokinetic profile |

属性

IUPAC Name |

4-bromo-3-phenylmethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYETUTWENFUDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。